molecular formula C17H18N2OS B5034910 2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole

2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole

Cat. No. B5034910
M. Wt: 298.4 g/mol
InChI Key: NMUBSSBVJMAMTG-UHFFFAOYSA-N
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Description

“2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole” is a chemical compound with the molecular formula C17H18N2OS . It has a molecular weight of 298.41 . The IUPAC name for this compound is 2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18N2OS/c1-12-9-13(2)11-14(10-12)20-7-8-21-17-18-15-5-3-4-6-16(15)19-17/h3-6,9-11H,7-8H2,1-2H3,(H,18,19) . This indicates the presence of a benzimidazole core structure, with a dimethylphenoxyethylthio group attached at the 2-position of the benzimidazole ring .

Future Directions

The future directions for research on “2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole” and similar compounds could involve further exploration of their chemical and biological properties, potential applications, and mechanisms of action . This could include the development of new synthesis methods, the investigation of new reactions, and the study of their potential therapeutic applications .

properties

IUPAC Name

2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-7-8-14(11-13(12)2)20-9-10-21-17-18-15-5-3-4-6-16(15)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUBSSBVJMAMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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